![molecular formula C9H12 B12285979 2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
2-Ethynylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylbicyclo[221]heptane is a bicyclic compound with the molecular formula C9H12 It is characterized by a unique structure that includes a bicyclo[221]heptane framework with an ethynyl group attached to one of the bridgehead carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylbicyclo[2.2.1]heptane typically involves the reaction of cyclopentadiene with acetylene derivatives under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an acetylene derivative to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as transition metal complexes are often employed to improve the selectivity and rate of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethynylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Ethynylbicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the bicyclic framework provides rigidity and stability to the molecule. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Comparación Con Compuestos Similares
2-Vinylbicyclo[2.2.1]heptane: Similar structure but with a vinyl group instead of an ethynyl group.
2-Methylenebicyclo[2.2.1]heptane: Contains a methylene group at the bridgehead carbon.
Bicyclo[2.2.1]heptane: The parent compound without any substituents
Uniqueness: 2-Ethynylbicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and a valuable intermediate for the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C9H12 |
|---|---|
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
2-ethynylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h1,7-9H,3-6H2 |
Clave InChI |
QCTKYLGLQSQNPD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




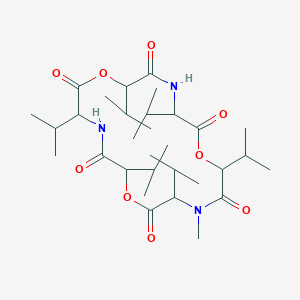
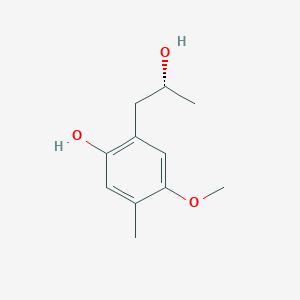


![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
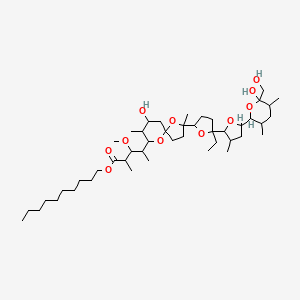
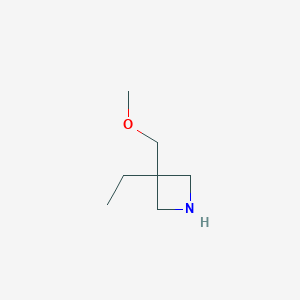
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)
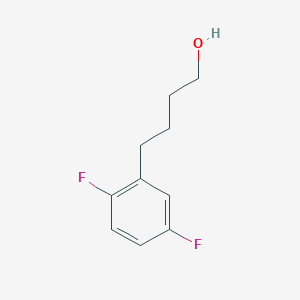
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)
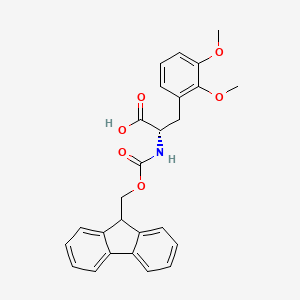
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)
